molecular formula C9H11IO B1628064 2-Iodo-5-methoxy-1,3-dimethylbenzene CAS No. 90609-47-5

2-Iodo-5-methoxy-1,3-dimethylbenzene

Cat. No.: B1628064
CAS No.: 90609-47-5
M. Wt: 262.09 g/mol
InChI Key: HHHQYOBWFSJKDJ-UHFFFAOYSA-N
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Description

2-Iodo-5-methoxy-1,3-dimethylbenzene is an organic compound with the molecular formula C(_9)H(_11)IO. It is a derivative of benzene, where the benzene ring is substituted with iodine, methoxy, and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Halogenation and Methylation: One common method to synthesize 2-Iodo-5-methoxy-1,3-dimethylbenzene involves the halogenation of 5-methoxy-1,3-dimethylbenzene. This can be achieved by treating the compound with iodine and a suitable oxidizing agent, such as iodic acid, under controlled conditions to introduce the iodine atom at the desired position.

    Methoxylation: Another approach involves the methoxylation of 2-iodo-1,3-dimethylbenzene. This can be done by reacting the compound with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the methoxy group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation and methylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: 2-Iodo-5-methoxy-1,3-dimethylbenzene can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Lithium aluminum hydride in dry ether, under inert atmosphere.

Major Products

    Substitution: Formation of methoxy-substituted derivatives.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of 5-methoxy-1,3-dimethylbenzene.

Scientific Research Applications

Chemistry

In organic synthesis, 2-Iodo-5-methoxy-1,3-dimethylbenzene is used as an intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound is studied for its potential biological activities. Derivatives of this compound have been investigated for their antimicrobial and anticancer properties. The presence of the iodine atom can enhance the biological activity of these derivatives.

Industry

In the industrial sector, this compound is used in the manufacture of dyes and pigments. Its unique structural properties allow for the development of materials with specific color and stability characteristics.

Mechanism of Action

The mechanism by which 2-Iodo-5-methoxy-1,3-dimethylbenzene exerts its effects depends on its chemical reactivity. The iodine atom can participate in electrophilic aromatic substitution reactions, while the methoxy group can donate electron density to the benzene ring, making it more reactive towards electrophiles. These interactions can influence the compound’s behavior in biological systems, potentially targeting specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-1,3-dimethylbenzene: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    5-Methoxy-1,3-dimethylbenzene: Lacks the iodine atom, reducing its ability to undergo nucleophilic substitution.

    2-Iodo-4-methoxy-1,3-dimethylbenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.

Uniqueness

2-Iodo-5-methoxy-1,3-dimethylbenzene is unique due to the specific positioning of its substituents, which imparts distinct chemical and physical properties. This unique structure allows for selective reactions and applications that are not possible with other similar compounds.

Properties

IUPAC Name

2-iodo-5-methoxy-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHQYOBWFSJKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563356
Record name 2-Iodo-5-methoxy-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90609-47-5
Record name 2-Iodo-5-methoxy-1,3-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90609-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-5-methoxy-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

O-Methyl-3,5-dimethyl-4-iodophenol was prepared by etherifying 3,5-dimethyl-4-iodophenol as follows: In a 1 l three-necked flask equipped with an overhead stirrer were placed 63.7 g (257 mmol) of 3,5-dimethyl-4-iodophenol, 70.9 g (513 mmol) potassium carbonate, 400 ml acetone and 47.5 ml (108 g, 760 mmol) methyl iodide. The reaction mixture was refluxed for 15 hours, cooled, the precipitate filtered and washed with acetone. The combined acetone washes were concentrated under reduced pressure, dissolved in methylene chloride, washed successively with 5% sodium hydroxide, saturated sodium bisulfite and water. After drying over magnesium sulfate and filtering, the solvent was removed under reduced pressure to afford a tan oil. Recrystallization from hot methanol with cooling to room temperature and then -78° C. afforded 58.2 g (86% yield) of white needles, mp 33°-34° C., which were identified as O-methyl-3,5-dimethy-4-iodophenol. 1H NMR analysis indicated: (δ, CDCl3) 6.56 (s, 2H), 3.67 (s, 3H) and 2.37 (s, 6H). Mass spectrum analysis indicated: (m/e) 262 (m+, 100%), 247, 219, 135 and 91.
Quantity
0 (± 1) mol
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63.7 g
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70.9 g
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47.5 mL
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400 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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